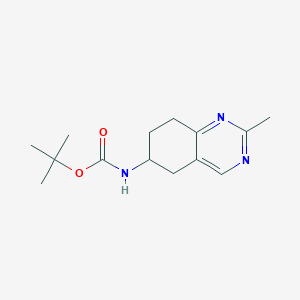
tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a quinazoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate typically involves the reaction of a quinazoline derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: The compound can be reduced to form tetrahydroquinazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
- Oxidation products include quinazoline N-oxides.
- Reduction products are tetrahydroquinazoline derivatives.
- Substitution reactions yield various functionalized quinazoline compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as dihydrofolate reductase and pantothenate kinase has been explored in various studies .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as an antitubercular and antidiabetic agent. Molecular docking studies have shown high binding affinity towards essential enzymes, suggesting its use in the treatment of diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as dihydrofolate reductase and pantothenate kinase. By binding to the active sites of these enzymes, it prevents their normal function, leading to the inhibition of essential biological pathways. This mechanism is particularly relevant in the context of its antitubercular and antidiabetic activities .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
- tert-Butyl carbamate
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
Comparison: Compared to these similar compounds, tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is unique due to its quinazoline ring system. This structural feature imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other carbamates .
Eigenschaften
Molekularformel |
C14H21N3O2 |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
tert-butyl N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-9-15-8-10-7-11(5-6-12(10)16-9)17-13(18)19-14(2,3)4/h8,11H,5-7H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
NPCWRYFMDKLOGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2CC(CCC2=N1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)
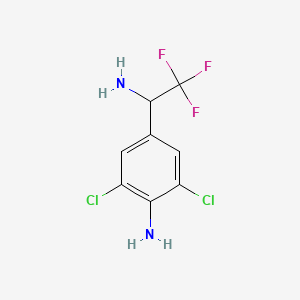
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
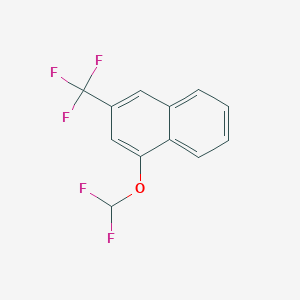
![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)
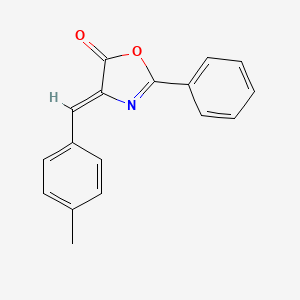


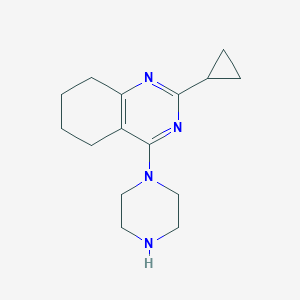



![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)

